molecular formula C18H17NO2S B1299843 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 438230-08-1

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B1299843
M. Wt: 311.4 g/mol
InChI Key: PBWNYTLAPPUHIB-UHFFFAOYSA-N
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Description

The compound "2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as antitubercular agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of substituted quinolines through various synthetic routes. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed from commercially available 2-aminobenzoic acids, which involves the conversion of anthranilic acids to isatoic anhydrides followed by a reaction with the sodium enolate of ethyl acetoacetate . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related to the compound of interest, was achieved by oxidizing the respective aldehyde with sodium chlorite and H2O2, followed by coupling with various amines .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often elucidated using techniques such as NMR and mass spectral analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established by X-ray structural analysis . These studies provide insights into the molecular conformations and potential reactive sites of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of novel quinoline derivatives often involves reactions such as the Friedländer condensation, which was used to synthesize 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . The reactivity of these compounds can be further modified by introducing different substituents, which can affect their chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are crucial for their application in drug design and synthesis. For example, the introduction of a thiophene moiety, as seen in the compound of interest, can affect the electron distribution and thus the chemical reactivity of the molecule . The physical properties, such as solubility, can also impact the compound's bioavailability and pharmacokinetic profile.

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-4-12-5-6-16(22-12)15-9-14(18(20)21)13-8-10(2)7-11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWNYTLAPPUHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357092
Record name 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

CAS RN

438230-08-1
Record name 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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